

Application Notes and Protocols for the Synthesis of Tetrakis(phosphonomethyl)-substituted Cyclododecanes

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Compound of Interest

Compound Name:	<i>N,N-Bis[2-(<i>p</i>-tolylsulfonyloxy)ethyl]-<i>p</i>-toluenesulfonamide</i>
Cat. No.:	B091027

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Audience: Researchers, scientists, and drug development professionals.

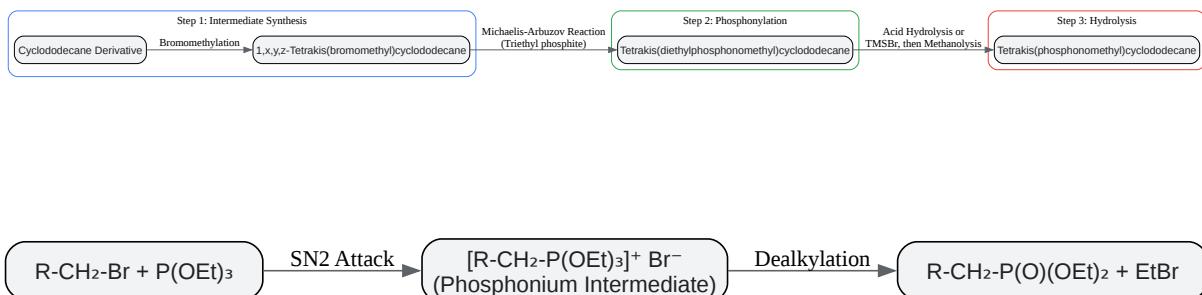
Introduction:

Cyclododecane derivatives functionalized with phosphonic acid groups are of significant interest in various fields, including medicinal chemistry and materials science. The phosphonate moiety can act as a stable bioisostere for phosphate groups, potentially influencing biological activity and pharmacokinetic properties of molecules.^[1] Furthermore, the multidentate nature of tetrakis(phosphonomethyl)-substituted cyclododecanes makes them attractive candidates as chelating agents for metal ions, with potential applications in diagnostics and therapy. This document provides a detailed, step-by-step protocol for a proposed synthesis of tetrakis(phosphonomethyl)-substituted cyclododecanes. The synthesis is divided into three main stages: the preparation of a tetrakis(bromomethyl)cyclododecane intermediate, the phosphorylation via the Michaelis-Arbuzov reaction, and the final hydrolysis to yield the desired phosphonic acids.

Overall Synthetic Scheme:

The proposed synthetic route commences with the functionalization of a cyclododecane derivative to introduce four bromomethyl groups. This is followed by a Michaelis-Arbuzov

reaction to form the corresponding tetra-phosphonate ester. The final step involves the hydrolysis of the phosphonate esters to yield the target tetrakis(phosphonomethyl)-substituted cyclododecane.



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References

- 1. [benchchem.com \[benchchem.com\]](http://benchchem.com)
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